(3R)-3-Bromocyclohexene (3R)-3-Bromocyclohexene
Brand Name: Vulcanchem
CAS No.: 113667-32-6
VCID: VC20835428
InChI: InChI=1S/C6H9Br/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2/t6-/m0/s1
SMILES: C1CC=CC(C1)Br
Molecular Formula: C6H9Br
Molecular Weight: 161.04 g/mol

(3R)-3-Bromocyclohexene

CAS No.: 113667-32-6

Cat. No.: VC20835428

Molecular Formula: C6H9Br

Molecular Weight: 161.04 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-Bromocyclohexene - 113667-32-6

Specification

CAS No. 113667-32-6
Molecular Formula C6H9Br
Molecular Weight 161.04 g/mol
IUPAC Name (3R)-3-bromocyclohexene
Standard InChI InChI=1S/C6H9Br/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2/t6-/m0/s1
Standard InChI Key AJKDUJRRWLQXHM-LURJTMIESA-N
Isomeric SMILES C1CC=C[C@@H](C1)Br
SMILES C1CC=CC(C1)Br
Canonical SMILES C1CC=CC(C1)Br

Introduction

Structural Characteristics and Identification

Molecular Structure and Stereochemistry

3-Bromocyclohexene has the molecular formula C₆H₉Br, consisting of a cyclohexene ring with a bromine atom attached at the carbon-3 position. The (3R) designation specifically indicates that the bromine substituent follows the Cahn-Ingold-Prelog priority rules with an absolute configuration of R (rectus) at the third carbon position. This stereochemical specificity is crucial for applications requiring precise spatial arrangement of molecular components.

Identifier TypeValue
CAS Number1521-51-3
Molecular FormulaC₆H₉Br
Molecular Weight161.04 g/mol
InChI KeyAJKDUJRRWLQXHM-UHFFFAOYSA-N
SMILESC1CC=CC(C1)Br

The CAS number for general 3-bromocyclohexene is reported as 1521-51-3, though another source lists 108055-90-9 . This discrepancy may reflect different manufacturing sources or possibly different stereoisomeric mixtures.

Physical and Chemical Properties

Physical Properties

The physical properties of 3-bromocyclohexene provide insight into its behavior and handling requirements. These properties would largely apply to the (3R) stereoisomer as well, with potential slight variations due to its specific stereochemical arrangement.

PropertyValue
Physical StateSolid/Liquid
ColorWhite
Density1.38-1.4±0.1 g/cm³
Boiling Point147.9±29.0 °C at 760 mmHg (64.0-65.0 °C at 15.0 mmHg)
Flash Point46.8±13.9 °C (reported as 54°C in another source)
Refractive Index1.527 (range: 1.5280-1.5320)
Vapor Pressure5.5±0.3 mmHg at 25°C
LogP2.82

The compound exhibits a relatively high boiling point consistent with its molecular weight and the presence of the bromine atom, which contributes to intermolecular forces .

Chemical Reactivity

The reactivity of (3R)-3-bromocyclohexene is heavily influenced by two key structural features: the bromine atom at the carbon-3 position and the carbon-carbon double bond in the cyclohexene ring. These features make it particularly valuable in various chemical transformations:

  • The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions

  • The alkene functionality enables addition reactions like hydrogenation and halogenation

  • The specific stereochemistry at the carbon-3 position allows for stereoselective transformations

The compound is expected to undergo typical reactions of alkyl halides, including elimination reactions to form dienes and substitution reactions with nucleophiles to form various functional groups.

Synthesis and Preparation Methods

General Synthetic Routes

Several methods exist for synthesizing 3-bromocyclohexene, which could potentially be adapted for stereoselective synthesis of the (3R) isomer.

One documented approach involves the oxidation of cyclohexene using tert-butyl hydroperoxide in the presence of specific catalysts:

Synthesis ParameterDetails
Starting MaterialCyclohexene
Oxidizing Agenttert-butyl hydroperoxide (TBHP)
CatalystCopper complexes (C₆₈H₆₀Cu₄N₂₄O₄⁴⁺·4NO₃⁻·8H₂O)
SolventAcetonitrile
Temperature10°C
Pressure3800.26 Torr

This process is part of a broader oxidation reaction of cyclohexene that can yield various products including 2-cyclohexen-1-ol and 2-cyclohexen-1-one alongside brominated derivatives when performed in the presence of bromotrichloromethane .

Applications and Research Significance

Synthetic Chemistry Applications

(3R)-3-Bromocyclohexene serves as a valuable building block in organic synthesis, particularly in reactions requiring stereochemical control. Its applications include:

  • Precursor in the synthesis of natural products and pharmaceuticals

  • Starting material for asymmetric synthesis

  • Intermediate in the preparation of complex organic molecules

  • Reagent in cross-coupling reactions (e.g., Suzuki, Heck reactions)

The specific stereochemistry of the (3R) isomer makes it particularly valuable when the final product requires precise spatial arrangement of substituents.

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